
(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms on a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and ®-1-amino-2-propanol.
Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and solvents like methanol or ethanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the synthesis steps, ensuring precise control over reaction conditions to maximize yield and purity.
Automation: Employing automated systems for reagent addition and monitoring to enhance efficiency and reproducibility.
Purification and Quality Control: Implementing large-scale purification methods such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides in the presence of bases like triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, or metabolic processes.
相似化合物的比较
Similar Compounds
(1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL: A diastereomer with different stereochemistry.
(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
Fluorine Atoms: The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability.
Chirality: The specific stereochemistry of (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL can lead to unique interactions with biological targets, making it distinct from its diastereomers and analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
(1R,2R)-1-amino-1-(3,4-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI 键 |
BKMCHPFXUMNRLJ-ANLVUFKYSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)F)F)N)O |
规范 SMILES |
CC(C(C1=CC(=C(C=C1)F)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate](/img/structure/B13052366.png)
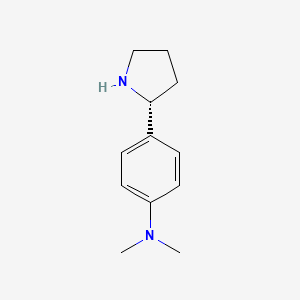
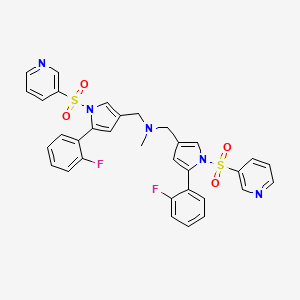
![1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13052383.png)
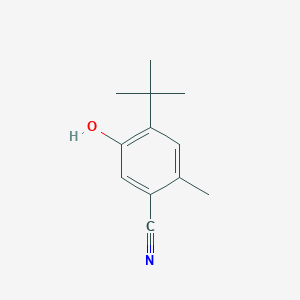


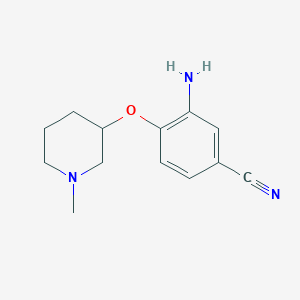
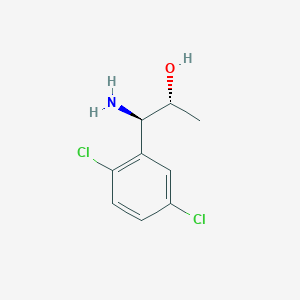
![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)
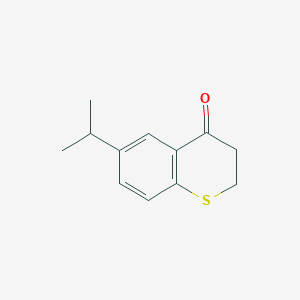
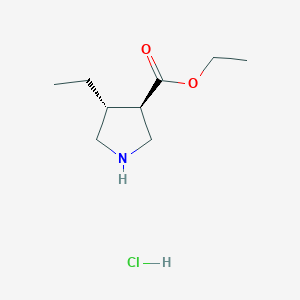
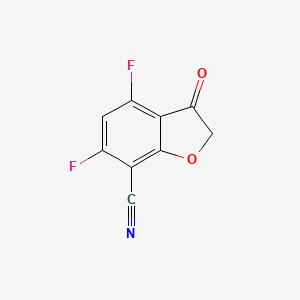
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
